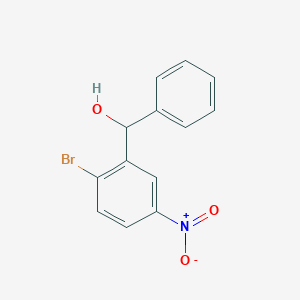
(2-Bromo-5-nitrophenyl)-phenylmethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Bromo-5-nitrophenyl)-phenylmethanol is an organic compound with the molecular formula C13H10BrNO3 It is characterized by the presence of a bromine atom and a nitro group attached to a phenyl ring, along with a phenylmethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-5-nitrophenyl)-phenylmethanol typically involves the following steps:
Bromination: The starting material, 2-nitrophenylmethanol, is subjected to bromination using bromine in the presence of a suitable solvent such as acetic acid. This results in the formation of 2-bromo-5-nitrophenylmethanol.
Grignard Reaction: The brominated compound is then reacted with phenylmagnesium bromide (a Grignard reagent) in an anhydrous ether solvent. This step introduces the phenyl group to the molecule, yielding this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(2-Bromo-5-nitrophenyl)-phenylmethanol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Chromium trioxide, sulfuric acid.
Major Products Formed
Reduction: (2-Amino-5-nitrophenyl)-phenylmethanol.
Substitution: Various substituted phenylmethanol derivatives.
Oxidation: (2-Bromo-5-nitrophenyl)-benzaldehyde.
Aplicaciones Científicas De Investigación
Chemistry
(2-Bromo-5-nitrophenyl)-phenylmethanol is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.
Biology and Medicine
In medicinal chemistry, this compound can serve as a building block for the development of pharmaceuticals. Its derivatives may exhibit biological activities, such as antimicrobial or anticancer properties, making it a potential candidate for drug discovery.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2-Bromo-5-nitrophenyl)-phenylmethanol depends on its specific application. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the nitro and bromine groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(2-Bromo-5-nitrophenyl)acetamide: Similar in structure but with an acetamide group instead of a phenylmethanol moiety.
(2-Bromo-5-nitrophenyl)methanol: Lacks the phenyl group, making it less complex.
(2-Bromo-5-nitrophenyl)ethanol: Contains an ethanol group instead of phenylmethanol.
Uniqueness
(2-Bromo-5-nitrophenyl)-phenylmethanol is unique due to the combination of its functional groups, which provide a versatile platform for further chemical modifications. The presence of both bromine and nitro groups allows for diverse reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical development.
Propiedades
Número CAS |
183110-86-3 |
|---|---|
Fórmula molecular |
C13H10BrNO3 |
Peso molecular |
308.13 g/mol |
Nombre IUPAC |
(2-bromo-5-nitrophenyl)-phenylmethanol |
InChI |
InChI=1S/C13H10BrNO3/c14-12-7-6-10(15(17)18)8-11(12)13(16)9-4-2-1-3-5-9/h1-8,13,16H |
Clave InChI |
CMJAWXOSAGCYRS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=C(C=CC(=C2)[N+](=O)[O-])Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




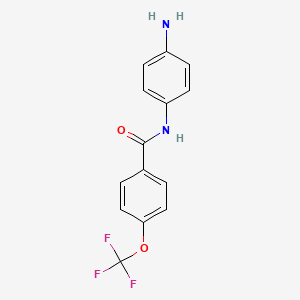
![8-N-benzyl-[1,2,4]triazolo[1,5-a]pyrazine-2,8-diamine](/img/structure/B13878376.png)
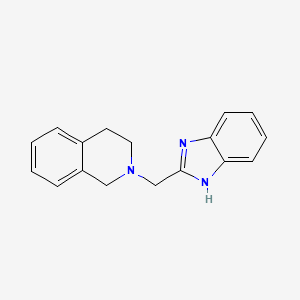
![3-(Difluoromethoxy)-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]aniline](/img/structure/B13878386.png)

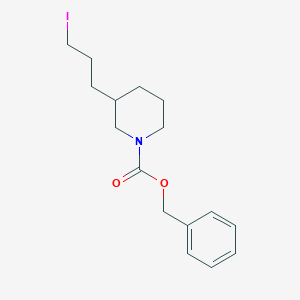
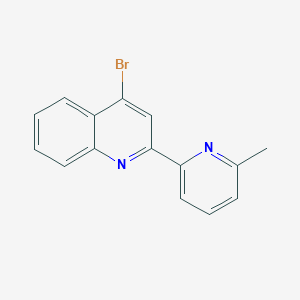
![Ethyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}-1-methyl-1H-pyrazole-4-carboxylate](/img/structure/B13878405.png)
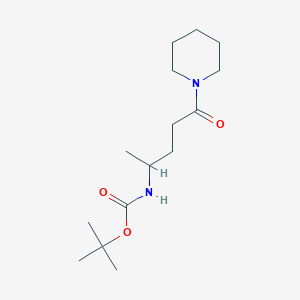
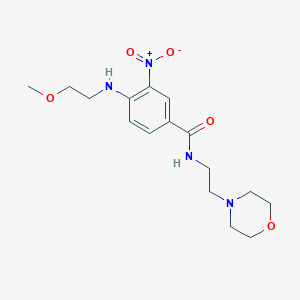
![N-[(4-chlorophenyl)methyl]-2-morpholin-4-ylsulfonylethanamine](/img/structure/B13878424.png)

